molecular formula C14H13FN2O B7377139 N'-(2-fluorophenyl)-3-methylbenzohydrazide

N'-(2-fluorophenyl)-3-methylbenzohydrazide

Cat. No.: B7377139
M. Wt: 244.26 g/mol
InChI Key: AWJWQCRRRBYNAB-UHFFFAOYSA-N
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Description

N’-(2-fluorophenyl)-3-methylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a fluorophenyl group and a methylbenzohydrazide moiety

Properties

IUPAC Name

N'-(2-fluorophenyl)-3-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-10-5-4-6-11(9-10)14(18)17-16-13-8-3-2-7-12(13)15/h2-9,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJWQCRRRBYNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-fluorophenyl)-3-methylbenzohydrazide typically involves the reaction of 2-fluoroaniline with 3-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions generally include refluxing the mixture in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

On an industrial scale, the production of N’-(2-fluorophenyl)-3-methylbenzohydrazide can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(2-fluorophenyl)-3-methylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(2-fluorophenyl)-3-methylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-fluorophenyl)-3-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-fluorophenyl)-3-methylbenzohydrazide is unique due to its specific combination of a fluorophenyl group and a methylbenzohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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